molecular formula C28H26N2O B3686937 [4-(Diphenylmethyl)piperazin-1-yl](naphthalen-2-yl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](naphthalen-2-yl)methanone

Cat. No.: B3686937
M. Wt: 406.5 g/mol
InChI Key: MHPUDOKXQMVAEI-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a naphthalen-2-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves the reaction of diphenylmethylpiperazine with naphthalen-2-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(Diphenylmethyl)piperazin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone

Uniqueness

4-(Diphenylmethyl)piperazin-1-ylmethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c31-28(26-16-15-22-9-7-8-14-25(22)21-26)30-19-17-29(18-20-30)27(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,21,27H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUDOKXQMVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Diphenylmethyl)piperazin-1-yl](naphthalen-2-yl)methanone
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